1,2-Dimethylpyrimidin-1-ium iodide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
53007-48-0 |
|---|---|
Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1,2-dimethylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-7-4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI Key |
SDRRPSHGGMDCJE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=CC=[N+]1C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethylpyrimidin 1 Ium Iodide and Analogues
Traditional Quaternization Pathways in Pyrimidine (B1678525) and Pyridine (B92270) Chemistry
The traditional and most direct method for synthesizing N-alkylazinium salts, including 1,2-Dimethylpyrimidin-1-ium iodide, is the Menshutkin reaction. This reaction involves the direct alkylation of a tertiary amine or a nitrogen-containing heterocycle, such as pyrimidine or pyridine, with an alkyl halide. researchgate.netnih.govyale.edu For the synthesis of the target compound, this involves the reaction of 2-methylpyrimidine (B1581581) with methyl iodide.
The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the lone pair of electrons on the pyrimidine nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion. rsc.org The quaternization of pyrazines, pyridazines, and pyrimidines with various alkyl iodides has been shown to produce the corresponding diazinium iodides in moderate to excellent yields. researchgate.net
Common solvents for this reaction include acetone (B3395972), core.ac.ukrsc.orggoogle.com methanol, rsc.org and dimethylformamide (DMF), researchgate.net often requiring elevated temperatures or sealed tube conditions to proceed efficiently. rsc.orgresearchgate.net For instance, the quaternization of 4-substituted pyridines with an excess of methyl iodide is typically conducted in acetone at room temperature or under reflux. core.ac.ukrsc.org The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. The resulting quaternary ammonium (B1175870) salts, like this compound, are typically crystalline solids that can be purified by recrystallization. rsc.orgrsc.org
| Substrate | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Substituted Pyridine | Methyl Iodide (excess) | Acetone | Room Temperature, 1 hr | Quantitative | core.ac.uk |
| Pyridine Derivative | Methyl Iodide | Acetone | Reflux, 1 hr | 99% | rsc.org |
| 4-(Hydroxymethyl)pyridine | Methyl Iodide | Methanol | 75 °C, overnight | 92% | rsc.org |
| Chlorisondamine Precursor | Tritiated Methyl Iodide (CT₃I) | DMF | Sealed Tube, 100 °C | Not specified | researchgate.net |
Advanced Synthetic Approaches
In response to the demand for more efficient, scalable, and environmentally friendly synthetic methods, advanced approaches such as continuous flow and mechanochemical synthesis have been explored for the preparation of azinium salts.
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and potential for automation and scalability. rsc.orgresearchgate.net The synthesis of pyridinium (B92312) salts, close analogues of pyrimidinium salts, has been successfully demonstrated using continuous flow reactors. rsc.orgrsc.orgacs.orgnih.gov
In a typical setup, solutions of the heterocyclic precursor and the alkylating agent are pumped through a heated reactor coil. acs.org The short residence times at elevated temperatures (superheated conditions) can dramatically accelerate the reaction compared to batch methods. acs.org For example, the synthesis of N-alkylpyridinium salts (Katritzky salts) was achieved in an 18-minute total residence time using a telescoped two-step flow process, a significant reduction from the hours required in batch synthesis. acs.org Bayesian optimization platforms have been integrated with flow reactors to intelligently and simultaneously optimize multiple objectives, such as reaction yield and production rate, for the synthesis of pyridinium salts. rsc.orgnih.gov These advanced protocols provide a clear pathway for the rapid, efficient, and scalable production of this compound.
| Product Type | Solvent | Residence Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Butylpyridinium Bromide | DMAc | Variable (optimized) | Up to 168 °C | Optimized via EDBO+ | rsc.orgresearchgate.net |
| N-Alkylpyridinium Salts (Katritzky Salts) | DCE / Ethanol | 18 min (total) | 130 °C (second step) | 25–59% | acs.org |
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry by minimizing or eliminating the need for solvents. nih.govmdpi.comresearchgate.net This technique has been successfully applied to reactions involving pyrimidine derivatives.
A simple, eco-friendly approach for the iodination of the C5 position of pyrimidines has been developed using mechanical grinding of the substrate with solid iodine and silver nitrate. nih.govmdpi.comresearchgate.net This solvent-free method is characterized by short reaction times (20–30 minutes) and high yields (70–98%). nih.govmdpi.com While this demonstrates the iodination of the ring rather than N-alkylation, it establishes the feasibility of using mechanochemical methods for modifying pyrimidines.
Furthermore, the quaternization of pyridine derivatives has been achieved through various "green" methods, including microwave and ultrasound-assisted synthesis, which often provide higher yields than conventional heating. proquest.com The synthesis of a drug-drug salt, quininium aspirinate, was accomplished via liquid-assisted grinding, where a small amount of liquid is added to facilitate the reaction. nih.gov It was noted that neat grinding (without solvent) could lead to the formation of an amorphous product. nih.gov These findings suggest that the synthesis of this compound could be achieved efficiently and sustainably through mechanochemical means, either by neat or liquid-assisted grinding.
| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| C5-Iodination of Pyrimidines | Mechanical Grinding | Solvent-free, I₂, AgNO₃ | 20–30 min | 70–98% | nih.govmdpi.com |
| Quaternization of Pyridine Derivatives | Microwave Irradiation | Acetone, 250 W | 20 min | Up to 91% | proquest.com |
| Quaternization of Pyridine Derivatives | Ultrasound | Acetone | Not specified | Higher than conventional | proquest.com |
Synthetic Strategies for Supramolecular Complexes involving Azinium Iodides
Azinium iodides, including pyridinium and pyrimidinium salts, are valuable building blocks in supramolecular chemistry, capable of forming extended, ordered structures through non-covalent interactions. rsc.orgnih.gov The key interactions driving the assembly include hydrogen bonds, halogen bonds (specifically involving the iodide counter-ion), and π-π stacking. nih.gov
A powerful strategy for constructing supramolecular networks involves the use of molecules containing both hydrogen-bond donors/acceptors and halogen-bond acceptors. For example, amino-pyrimidinium moieties can form robust hydrogen-bonded synthons with carboxylic acids. nih.gov These primary motifs can then be organized into higher-order 1-D and 2-D architectures through secondary interactions, such as I···N halogen bonds, where the iodide ion links the pre-assembled units. nih.gov
The iodide ion itself can be a central component of the supramolecular structure. In the case of adamantane-based diammonium cations, iodide anions link the organic components into cationic chains of the type [(Cation)I]+. rsc.org These chains are then balanced by other anions, such as standalone I– or triiodide (I3–) ions. rsc.org The ability of iodine to form polyiodide chains (e.g., I3–, I5–) is famously exploited in the iodine-starch complex, a classic example of a host-guest supramolecular assembly where polyiodide chains reside within the helical structure of amylose. mdpi.comnih.gov The synthesis of iodine(I) complexes featuring a linear and highly symmetrical [N–I–N]+ bond further highlights the versatile role of iodine in linking nitrogen-containing organic molecules. nih.gov These strategies demonstrate the potential of this compound to serve as a versatile component in the rational design and synthesis of complex supramolecular materials.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For ionic species such as 1,2-Dimethylpyrimidin-1-ium iodide, NMR provides detailed information about the electronic environment of the protons and carbon atoms within the cation.
Proton NMR (¹H NMR) Analysis
For the analogous compound, 1,2-dimethylpyridinium iodide, proton magnetic resonance (PMR) spectra have been reported in studies of its chemical transformations. These studies indicate that the ring protons are in the aromatic region, shifted downfield due to the positive charge, while the two methyl groups give rise to distinct singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethylpyrimidin-1-ium Cation
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N1-CH₃ | 3.5 - 4.5 | Singlet |
| C2-CH₃ | 2.5 - 3.0 | Singlet |
| Ring Protons | 7.0 - 9.0 | Multiplets/Doublets |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) Spectroscopy
Similar to ¹H NMR, specific ¹³C NMR data for this compound is scarce in the literature. However, the chemical shifts can be predicted based on the known effects of N-alkylation and substitution on the pyrimidine (B1678525) ring. The carbon atoms in the pyrimidinium ring are expected to be significantly deshielded and thus appear at higher chemical shifts compared to neutral pyrimidine. The carbons directly bonded to the nitrogen atoms will be particularly affected. The two methyl carbons will have characteristic shifts in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimethylpyrimidin-1-ium Cation
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| N1-CH₃ | 40 - 50 |
| C2-CH₃ | 15 - 25 |
| Ring Carbons | 120 - 160 |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the pyrimidinium ring and the methyl groups. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 3100-2800 cm⁻¹ region. Ring stretching vibrations, analogous to those in benzene (B151609) and pyridine (B92270) derivatives, are expected in the 1600-1400 cm⁻¹ region. The presence of the iodide counter-ion is generally not directly observed in the mid-IR region but influences the crystal lattice and can cause shifts in the vibrational frequencies of the cation. The NIST WebBook provides access to an IR spectrum for the related compound, 1,2-dimethylpyridinium iodide, which can serve as a useful reference.
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |
| C=N, C=C Ring Stretch | 1650 - 1450 | FT-IR, Raman |
| CH₃ Bending | 1470 - 1370 | FT-IR, Raman |
| Ring Breathing/Deformation | 1000 - 600 | Raman |
Note: These are general ranges and the exact positions would depend on the specific molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Ionic Association Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the pyrimidinium cation and the iodide anion.
The pyrimidinium cation, being an aromatic system, will exhibit π → π* transitions. These are typically observed in the UV region, often below 300 nm. The iodide ion (I⁻) has characteristic absorption bands in the ultraviolet region. In aqueous solution, iodide shows strong absorptions around 193 nm and 226 nm.
In solution, ionic compounds like this compound can exist as free ions or as ion pairs. UV-Vis spectroscopy can be used to study these ionic association phenomena. Changes in the concentration of the salt or the polarity of the solvent can affect the position and intensity of the absorption bands, providing insights into the nature and extent of ion pairing. The formation of charge-transfer complexes between the cation and the anion can also give rise to new absorption bands, often in the longer wavelength region of the UV-Vis spectrum.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the crystal packing.
Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethylpyrimidin 1 Ium Iodide
Ring-Modifying Reactions of a Quaternary Pyrimidinium Salt
The quaternization of the pyrimidine (B1678525) ring in 1,2-dimethylpyrimidin-1-ium iodide renders it susceptible to various ring-modifying reactions, a feature not as readily observed in its non-quaternized pyrimidine counterparts. These transformations can involve the loss of substituents, cleavage of the heterocyclic ring, and subsequent recyclization to form new carbo- and heterocyclic systems.
Demethylation and Dealkylation Processes
A notable reaction of this compound is its demethylation in the presence of strong nucleophiles like ammonia (B1221849). When dissolved in liquid ammonia at -33°C, 1,2-dimethylpyrimidinium iodide undergoes demethylation to yield 2-methylpyrimidine (B1581581). fao.org This process is understood to proceed through an Addition-Nucleophile-Ring-Opening-Ring-Closure (ANRORC) mechanism. The reaction is initiated by the covalent addition of ammonia to the electron-deficient pyrimidine ring, specifically at the C-6 position. This addition leads to the formation of a transient dihydropyrimidine (B8664642) intermediate. Subsequent ring opening and elimination of the methyl group from the N-1 position, followed by ring closure, results in the formation of the demethylated product.
While demethylation with ammonia is a documented process, detailed studies on other dealkylation reactions involving different nucleophiles or reaction conditions for this compound are not extensively reported in the available literature. However, the general principle of nucleophilic attack leading to the cleavage of the N-alkyl bond is a recognized pathway for N-alkylated heterocyclic salts.
Ring Opening and Recyclization Pathways
The enhanced electrophilicity of the pyrimidine ring in this compound facilitates its opening by various nucleophiles, which can be followed by recyclization to form different heterocyclic structures.
Recyclization to Pyrazoles: Quaternized pyrimidinium salts exhibit a significantly higher reactivity towards hydrazine (B178648) compared to neutral pyrimidines. While the conversion of pyrimidine to pyrazole (B372694) with hydrazine requires high temperatures, 1-methylpyrimidinium salts can undergo this ring contraction at room temperature. wur.nl This transformation is initiated by the nucleophilic addition of hydrazine to the C-6 position of the pyrimidine ring, leading to a dihydropyrimidine intermediate. This is followed by ring fission between the N-1 and C-6 atoms. The resulting open-chain intermediate then undergoes intramolecular cyclization and elimination of a fragment derived from the original pyrimidine ring (N-1, C-2, and N-3) to yield the pyrazole ring. While this reaction is established for N-methylpyrimidinium salts, specific studies detailing this pathway for this compound are not extensively documented but are mechanistically plausible.
Recyclization to Isoxazoles: Analogous to the reaction with hydrazine, N-alkylpyrimidinium salts react with hydroxylamine (B1172632) at room temperature to form isoxazoles, a reaction that requires a temperature of around 125°C for non-quaternized pyrimidine. wur.nl The mechanism is believed to follow a similar pattern of nucleophilic attack at the C-6 position, ring opening, and subsequent recyclization of the resulting intermediate with the elimination of a nitrogen-containing fragment to form the isoxazole (B147169) ring.
Formation of Diazatrienes: The ring opening of pyrimidinium salts can, under certain conditions, lead to the formation of open-chain diazatriene derivatives. For instance, the reaction of 3-cyano-1-methylpyridinium iodide with sodium hydroxide (B78521) leads to ring opening of the pseudobase to form a functionalized pentadienenitrile. miami.edu While not specifically documented for this compound, analogous ring-opening reactions with strong bases could potentially lead to the formation of diazatriene-like intermediates.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring in this compound makes it a prime substrate for nucleophilic substitution reactions. Nucleophiles can attack the carbon atoms of the ring, leading to the displacement of a leaving group or addition to the ring system.
The reactivity of pyridinium (B92312) salts towards nucleophiles is well-established, with primary and secondary aliphatic amines known to attack the 2-position, which can lead to either ring-opening (the Zincke reaction) or substitution. thieme-connect.com Reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can also lead to the formation of new carbon-carbon bonds at the electrophilic centers of the pyrimidine ring. clockss.orgrsc.orgresearchgate.netresearchgate.net These reactions typically proceed via the formation of a stabilized carbanion from the active methylene compound, which then acts as the nucleophile.
| Nucleophile | Reaction Conditions | Product Type |
| Ammonia | Liquid, -33°C | Demethylation product (2-methylpyrimidine) fao.org |
| Hydrazine | Room Temperature | Potential for Pyrazole formation wur.nl |
| Hydroxylamine | Room Temperature | Potential for Isoxazole formation wur.nl |
| Primary/Secondary Amines | Varies | Potential for ring-opening or substitution products thieme-connect.com |
| Active Methylene Compounds | Basic media | Potential for C-C bond formation clockss.orgrsc.orgresearchgate.netresearchgate.net |
Reactions as Electrophilic Aromatic Substitution Agents
Available evidence does not support the role of this compound itself as a direct agent for electrophilic aromatic substitution on other aromatic rings. The pyrimidinium cation is inherently electron-deficient and thus acts as an electrophile, readily undergoing attack by nucleophiles. Electrophilic aromatic substitution, by contrast, involves the attack of an electrophile on an electron-rich aromatic system.
However, a related concept involves the electrophilic substitution on pyridinium ylides. researchgate.netacs.orgnih.gov Ylides are neutral dipolar molecules where a carbanion is directly attached to a heteroatom with a positive charge. If this compound were to form a stable ylide, for instance by deprotonation of the C-2 methyl group, this ylide could potentially react with electrophiles. The cyclopentadienylidenetriphenylphosphorane (Ramirez ylide) is a known example of a system that undergoes electrophilic substitution on the cyclopentadienide (B1229720) ring. nih.gov
Photocatalytic Reaction Involvement
While there is growing interest in the use of pyridinium salts in photocatalysis, there is currently no specific information in the reviewed literature detailing the direct involvement of this compound in such reactions. Research in this area has primarily focused on other N-functionalized pyridinium salts which can act as precursors for generating radical species under photoredox conditions. rsc.org For instance, certain pyridinium salts have been utilized to photocatalytically generate amidyl radicals or have been involved in enantioselective alkylations through the formation of light-activated charge-transfer complexes. rsc.org The potential for this compound to participate in similar photocatalytic cycles remains an area for future investigation.
Hydrolytic Reaction Pathways
Detailed studies on the specific hydrolytic reaction pathways of this compound are not extensively covered in the available scientific literature. The hydrolytic stability of a compound is a critical parameter, and for a quaternary ammonium (B1175870) salt like this, hydrolysis could potentially involve attack by water or hydroxide ions on the electrophilic pyrimidine ring. This could lead to ring-opening or the formation of pseudo-base intermediates. For example, the photochemical reaction of a 1-n-butylpyridinium salt in water with hydroxide has been shown to proceed via a Dewar isomer intermediate, leading to a bicyclic alcohol product. nih.govresearchgate.net The stability of anticancer drugs containing pyrimidine or related heterocyclic rings has been studied under various pH conditions, but direct data for this compound is not available. nih.gov
Catalytic Dearomatization Strategies for N-Heterocycles
The catalytic dearomatization of N-heterocycles has emerged as a formidable strategy in synthetic organic chemistry, providing a direct route to complex, three-dimensional saturated and partially saturated heterocyclic scaffolds from readily available flat, aromatic precursors. These products are of immense value, representing core structures in numerous pharmaceuticals and natural products. The primary challenge in these transformations is overcoming the inherent thermodynamic stability of the aromatic ring. To address this, a predominant strategy involves the activation of the N-heterocycle to render it more susceptible to nucleophilic attack.
A key activation method is the quaternization of a nitrogen atom within the heterocycle to form a salt, such as an N-alkylpyridinium or N-alkylpyrimidinium salt. The compound This compound is a classic example of such an activated substrate. The permanent positive charge on the pyrimidinium ring significantly lowers the energy barrier for dearomatization by making the ring system highly electrophilic and prone to nucleophilic addition. This activation enables a variety of catalytic transformations that would otherwise be unfeasible.
Transition metal catalysis is a cornerstone of modern dearomatization methods for activated N-heterocycles. acs.org Catalytic systems based on rhodium and copper, in particular, have been extensively developed to achieve high levels of regio- and stereoselectivity. acs.orgmdpi.com
Rhodium-Catalyzed Dearomatization
Rhodium catalysis has been successfully employed for the enantioselective dearomatization of N-alkylated pyridinium salts through the addition of organoboron reagents. mdpi.comnih.gov In a seminal example, N-benzylnicotinate salts were shown to react with a range of aryl and alkenylboronic acids in the presence of a chiral rhodium-BINAP catalyst. This reaction typically yields 1,2-dihydropyridine products with high enantioselectivity and creates a new quaternary stereocenter. mdpi.comnih.gov The process demonstrates excellent functional group tolerance on the incoming boronic acid. mdpi.com Although not explicitly demonstrated for This compound , this methodology represents a powerful and analogous pathway for the functionalization of activated pyrimidinium systems.
| Entry | Aryl/Alkenyl Boronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Methyl 2-benzyl-6-phenyl-1,6-dihydropyridine-3-carboxylate | 95 | 96 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-benzyl-6-(4-methoxyphenyl)-1,6-dihydropyridine-3-carboxylate | 98 | 97 |
| 3 | 3-Thienylboronic acid | Methyl 2-benzyl-6-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate | 85 | 95 |
| 4 | (E)-Styrylboronic acid | Methyl 2-benzyl-6-styryl-1,6-dihydropyridine-3-carboxylate | 92 | 98 |
Copper-Catalyzed Dearomatization
Copper catalysis offers a complementary and highly effective approach for the dearomatization of activated N-heterocycles. Recent studies have shown that a chiral copper-bisphosphine complex can catalyze the C4-selective addition of silicon nucleophiles to N-alkylpyridinium triflates. researchgate.net This reaction proceeds with excellent enantioselectivity and highlights the ability of the catalytic system to control the site of nucleophilic attack. A carbonyl group at the C3 position of the pyridinium salt was found to be crucial, likely acting as a directing group to favor addition at the C4 position. researchgate.net The resulting 4-silylated 1,4-dihydropyridines are versatile intermediates for further synthetic transformations. researchgate.net
| Entry | Pyridinium Salt Substituent (R) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | -OEt | Ethyl 4-((dimethyl(phenyl)silyl)methyl)-1-methyl-1,4-dihydropyridine-3-carboxylate | 85 | 98 |
| 2 | -O(iPr) | Isopropyl 4-((dimethyl(phenyl)silyl)methyl)-1-methyl-1,4-dihydropyridine-3-carboxylate | 86 | 99 |
| 3 | -Ph | (1-Methyl-4-((dimethyl(phenyl)silyl)methyl)-1,4-dihydropyridin-3-yl)(phenyl)methanone | 70 | 95 |
| 4 | -N(Me)(OMe) | 4-((Dimethyl(phenyl)silyl)methyl)-N,1-dimethyl-N-methoxy-1,4-dihydropyridine-3-carboxamide | 76 | 98 |
Mechanistic Considerations
The catalytic cycle for these transformations generally begins with the formation of a catalytically active organometallic species, such as a rhodium-aryl or copper-silyl complex, through transmetalation. This nucleophilic complex then attacks the highly electrophilic pyrimidinium ring. For a substrate like This compound , nucleophilic attack can principally occur at the C2, C4, or C6 positions, which bear a partial positive charge. The regioselectivity is governed by a combination of steric and electronic factors of the substrate, as well as the nature of the catalyst and nucleophile. researchgate.net Following the nucleophilic addition, a dihydropyrimidine intermediate is formed. The final step involves the release of this dearomatized product and regeneration of the active catalyst to close the catalytic cycle.
Computational and Theoretical Studies on Azinium Iodide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in understanding the fundamental properties of 1,2-Dimethylpyrimidin-1-ium iodide. nih.govmdpi.com
DFT methods are founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. mdpi.com This approach simplifies the complexity of the multi-electron Schrödinger equation, making it computationally feasible to study molecules of significant size. mdpi.com
For this compound, DFT calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Quantum chemical parameters derived from DFT, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), offer quantitative measures of the molecule's reactivity. mdpi.com These descriptors help in predicting the behavior of this compound in chemical reactions. For instance, the electrophilicity index can quantify the ability of the cation to accept electrons.
Table 1: Calculated DFT Parameters for 1,2-Dimethylpyrimidin-1-ium Cation This table presents hypothetical data for illustrative purposes based on typical DFT calculation outputs.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Electronegativity (χ) | 4.3 eV |
| Chemical Hardness (η) | 2.2 eV |
| Electrophilicity Index (ω) | 4.2 eV |
Molecular Electrostatic Potential Surface Analysis for Halogen Bonding and Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net For this compound, MEP analysis is crucial for understanding the nature and strength of halogen bonding and other intermolecular forces.
The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In the case of the 1,2-Dimethylpyrimidin-1-ium cation, the positive charge is expected to be delocalized over the pyrimidinium ring, with localized positive regions around the hydrogen atoms.
A key feature of iodine-containing compounds is their ability to form halogen bonds. mdpi.comresearchgate.net This is a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. MEP analysis can reveal the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis, which is responsible for this interaction. researchgate.net In this compound, the iodide anion can act as a halogen bond acceptor, interacting with the σ-hole of another iodine atom or with positively charged regions of the cation.
Table 2: MEP Surface Characteristics of this compound This table presents hypothetical data for illustrative purposes based on typical MEP analysis.
| Molecular Region | Electrostatic Potential Range (kcal/mol) | Interaction Propensity |
|---|---|---|
| Pyridinium (B92312) Ring N-H | +30 to +50 | Hydrogen Bond Donor |
| Pyridinium Ring C-H | +15 to +25 | Weak Hydrogen Bond Donor |
| Iodide Anion | -40 to -60 | Hydrogen/Halogen Bond Acceptor |
Kinetic and Thermodynamic Modeling of Reaction Mechanisms
Kinetic and thermodynamic modeling provides insights into the feasibility and pathways of chemical reactions involving this compound. nih.govchemrxiv.orgresearchgate.net Such models can be used to predict reaction rates, equilibrium constants, and activation energies, which are fundamental to understanding the chemical behavior of the compound.
For instance, the formation of this compound likely proceeds through the quaternization of 2-methylpyrimidine (B1581581) with methyl iodide. Computational modeling can elucidate the transition state of this SN2 reaction, providing information about the energy barrier and the geometry of the activated complex.
Furthermore, the stability of this compound in different environments and its potential decomposition pathways can be investigated. Thermodynamic calculations can determine the Gibbs free energy change for various possible reactions, indicating their spontaneity. Kinetic modeling can then predict the rates at which these reactions occur under specific conditions. nih.gov
Table 3: Hypothetical Kinetic and Thermodynamic Data for the Formation of this compound This table presents hypothetical data for illustrative purposes based on computational modeling.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 15 kcal/mol |
| Enthalpy of Reaction (ΔH) | -25 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -18 kcal/mol |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the packing of molecules in the solid state are governed by conformational preferences and intermolecular interactions. nih.gov For this compound, conformational analysis can reveal the preferred orientation of the methyl groups relative to the pyrimidinium ring.
In the solid state, the crystal structure is determined by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. The positively charged 1,2-Dimethylpyrimidin-1-ium cation can form hydrogen bonds with the iodide anion, particularly through the N-H and C-H groups of the pyrimidinium ring. nih.gov
Table 4: Potential Intermolecular Interactions in Crystalline this compound This table presents hypothetical data for illustrative purposes based on computational analysis.
| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|---|---|
| Hydrogen Bond | N-H (ring) | Iodide | 2.8 - 3.2 | -3 to -7 |
| Hydrogen Bond | C-H (ring) | Iodide | 3.0 - 3.5 | -1 to -3 |
| Halogen Bond | C-I (from another molecule) | Iodide | 3.4 - 3.8 | -2 to -5 |
Advanced Applications in Chemical Research
Catalytic Roles in Organic Transformations
The cationic nature of the 1,2-dimethylpyrimidin-1-ium moiety, coupled with the presence of a displaceable iodide counter-ion, underpins its catalytic activity in a range of organic reactions.
Co-catalysis and Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, known as a phase transfer agent, transports one of the reactants, usually an anion, from one phase to the other, thereby enabling the reaction to proceed. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase transfer catalysts.
While specific studies detailing the use of 1,2-Dimethylpyrimidin-1-ium iodide as a phase transfer catalyst are not extensively documented, its structural features strongly suggest its potential in this role. As a quaternary ammonium-like salt, it possesses a lipophilic organic cation and a hydrophilic anion. This amphiphilic nature would allow it to shuttle anionic nucleophiles from an aqueous phase into an organic phase where the organic substrate resides. The efficiency of such a catalyst is often dictated by the lipophilicity of the cation; more lipophilic cations are generally more effective at solubilizing the anion in the organic phase.
The proposed mechanism for this compound in a solid-liquid phase transfer catalyzed reaction, such as the alkylation of a cyanide salt with an alkyl halide, would involve the following steps:
The 1,2-dimethylpyrimidin-1-ium cation (Q+) exchanges its iodide anion for the cyanide anion at the solid-liquid interface.
The resulting ion pair, [Q+][CN-], being more soluble in the organic solvent, diffuses away from the interface.
In the organic phase, the "naked" cyanide anion, which is highly nucleophilic, reacts with the alkyl halide to form the corresponding nitrile.
The newly formed iodide anion pairs with the 1,2-dimethylpyrimidin-1-ium cation, and the resulting [Q+][I-] ion pair returns to the interface to repeat the catalytic cycle.
| Catalyst Type | Example | General Application |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide | Nucleophilic substitution, alkylation, oxidation |
| Pyrimidinium Salt (potential) | This compound | Potential for similar applications as other onium salts |
| Crown Ether | 18-Crown-6 | Solubilization of alkali metal cations |
Photocatalysis in Organic Synthesis
Photocatalysis has gained significant traction in organic synthesis as a mild and efficient method for promoting chemical reactions using light. Pyridinium (B92312) salts, which are structurally analogous to pyrimidinium salts, have been shown to act as precursors for radical species in photoinduced reactions. These salts can undergo single-electron reduction to form a neutral radical, which can then participate in various chemical transformations.
The photocatalytic potential of this compound can be inferred from the behavior of these related compounds. Upon irradiation with a suitable wavelength of light, the pyrimidinium cation could accept an electron from a photoexcited sensitizer or a sacrificial electron donor. This single-electron transfer (SET) process would generate a 1,2-dimethylpyrimidinyl radical. This highly reactive intermediate could then initiate a variety of reactions, such as hydrogen atom transfer, addition to double bonds, or fragmentation, depending on the reaction conditions and the substrates present.
In some cases, pyridinium salts can form an electron donor-acceptor (EDA) complex with an electron-rich species in the ground state. Photoexcitation of this EDA complex can lead to direct electron transfer, bypassing the need for an external photocatalyst. It is plausible that this compound could also participate in such EDA complex formation, further expanding its potential in photocatalysis.
| Photocatalytic Process | Key Intermediate | Potential Application |
| Single-Electron Transfer (SET) | Pyrimidinyl radical | C-H functionalization, radical additions |
| Electron Donor-Acceptor (EDA) Complex | Excited EDA complex | Catalyst-free radical generation |
Esterolytic Activity and Hydrolase Mimicry
Hydrolases are enzymes that catalyze the hydrolysis of various chemical bonds. The active sites of many hydrolases, such as serine proteases, contain a catalytic triad of amino acid residues, often including a histidine residue. The imidazole side chain of histidine plays a crucial role in the catalytic mechanism, acting as a general base or a nucleophilic catalyst.
While direct experimental evidence for the esterolytic activity of this compound is limited, the structural and electronic similarities between the pyrimidine (B1678525) ring and the imidazole ring of histidine suggest a potential for hydrolase mimicry. The nitrogen atoms in the pyrimidine ring can potentially act as general bases to activate a water molecule for nucleophilic attack on an ester carbonyl. Alternatively, the pyrimidinium ring itself could act as a nucleophilic catalyst, attacking the ester to form a reactive acyl-pyrimidinium intermediate, which is then rapidly hydrolyzed by water.
The catalytic efficiency of such a system would likely be modest compared to natural enzymes but could provide a simple, small-molecule model for studying the principles of enzymatic catalysis. The positive charge on the pyrimidinium ring could also play a role in stabilizing the negatively charged transition state of the hydrolysis reaction.
| Catalyst | Proposed Role | Key Feature |
| Imidazole (in enzymes) | General base or nucleophilic catalyst | Nitrogen heterocycle |
| This compound (hypothetical) | General base or nucleophilic catalyst | Positively charged nitrogen heterocycle |
Application in Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. A key step in the Mannich reaction is the formation of an electrophilic iminium ion from the aldehyde and the amine.
Pyridinium salts have been utilized in Mannich-type reactions, and by analogy, this compound could potentially play a role in this important carbon-carbon bond-forming reaction. One plausible role is as a catalyst that facilitates the formation of the reactive iminium ion. The Lewis acidic nature of the pyrimidinium cation could activate the aldehyde towards nucleophilic attack by the amine.
Alternatively, under certain conditions, the this compound itself could serve as a precursor to an iminium-like species. While this would represent a non-classical Mannich reaction, the electrophilic character of the pyrimidinium ring could enable its reaction with a suitable nucleophile, followed by further transformation to a Mannich-type product.
| Reaction Component | Role in Mannich Reaction |
| Aldehyde | Precursor to iminium ion |
| Amine | Precursor to iminium ion |
| Active Hydrogen Compound | Nucleophile |
| This compound (potential) | Catalyst or iminium ion precursor |
Reagents and Building Blocks in Complex Organic Synthesis
Beyond its catalytic applications, this compound serves as a valuable synthetic intermediate, providing a platform for the diversification of important heterocyclic scaffolds.
Precursors for Pyrimidine and Pyridine (B92270) Diversification
The quaternization of a nitrogen atom in the pyrimidine ring, as in this compound, significantly activates the ring towards nucleophilic attack. This increased reactivity makes it a useful precursor for the synthesis of a variety of substituted pyrimidines and for the transformation of the pyrimidine ring into other heterocyclic systems, such as pyridines.
Nucleophilic attack on the electron-deficient pyrimidinium ring can occur at the carbon atoms adjacent to the positively charged nitrogen. This can lead to the formation of addition products, which can then be rearomatized to yield substituted pyrimidines. The nature of the nucleophile and the reaction conditions can be varied to introduce a wide range of functional groups onto the pyrimidine core.
Furthermore, the attack of a nucleophile can induce ring-opening of the pyrimidinium salt. The resulting open-chain intermediate can then undergo recyclization to form a different heterocyclic ring. For instance, treatment of N-alkylpyrimidinium salts with certain nucleophiles has been shown to lead to the formation of pyridine derivatives. This ring transformation provides a powerful synthetic strategy for converting readily available pyrimidines into more complex pyridine structures.
| Transformation | Reactant | Product |
| Nucleophilic Addition-Elimination | This compound + Nucleophile | Substituted Pyrimidine |
| Ring Opening-Recyclization | This compound + Nucleophile | Substituted Pyridine |
Intermediate Formation of N-Functionalized Pyridinium Salts
While direct evidence for the role of this compound as an intermediate in the synthesis of N-functionalized pyridinium salts is not extensively documented in readily available literature, the principles of heterocyclic chemistry allow for informed postulation. Pyridinium salts are valuable scaffolds in organic synthesis due to their diverse applications as oxidants, ionic liquids, and synthetic intermediates. The synthesis of N-aryl pyridinium salts, for instance, has been achieved through methods like hypervalent iodine chemistry, which facilitates the formation of electrophilic arene radical cations that can be trapped by pyridine.
In a similar vein, it is conceivable that the 1,2-dimethylpyrimidin-1-ium cation could act as a precursor or an intermediate in transformations leading to more complex N-functionalized pyridinium salts. The pyrimidine ring, being electron-deficient, can be susceptible to nucleophilic attack, potentially leading to ring-opening and rearrangement reactions that could form pyridinium structures under specific conditions. Research into the synthesis of phenol-pyridinium salts using dual photocatalytic systems highlights the ongoing interest in novel routes to functionalized pyridinium compounds. nih.gov Further investigation is required to specifically explore the reactivity of this compound in this context and its potential as a building block for diverse N-functionalized pyridinium salt derivatives.
Synthesis of Pyrroles and other Heterocycles from Pyridinium Salts
The transformation of pyridinium salts into other heterocyclic systems, particularly pyrroles, is a known strategy in synthetic organic chemistry. researchgate.net Iodine-mediated reactions have been shown to be effective in the synthesis of 2-formylpyrroles from pyridinium salts. researchgate.net This type of reaction often proceeds through a water-triggered ring opening of the pyridinium salt followed by an intramolecular nucleophilic addition sequence.
Although direct examples of using this compound for the synthesis of pyrroles are not prominent in the reviewed literature, the general reactivity of related pyrimidine derivatives suggests its potential as a precursor for various heterocycles. Pyrimidine derivatives are utilized as building blocks in the synthesis of a wide range of fused heterocyclic systems, including pyridopyrimidines and pyrimido[1,6-a]pyrimidines. nih.govnih.gov The synthesis of these complex structures often involves cyclocondensation and multicomponent reactions. nih.govnih.gov Microwave-assisted organic synthesis has also been effectively employed for the rapid and efficient construction of various heterocyclic cores, including those derived from pyrimidines. cem.com The reactivity of the 1,2-dimethylpyrimidin-1-ium cation could potentially be harnessed in similar synthetic strategies to access novel pyrrole and other heterocyclic structures.
Table 1: Examples of Heterocycle Synthesis from Pyrimidine Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aminopyrimidines | Multicomponent Reaction | Pyrimido[1,2-a]pyrimidines | nih.gov |
| Pyridinium Salts | Iodine-mediated Ring Opening | 2-Formylpyrroles | researchgate.net |
| Pyrimidine Derivatives | Cyclocondensation | Fused Pyrimidines | nih.gov |
Note: This table provides examples of heterocycle synthesis from pyrimidine-related precursors to illustrate potential reaction pathways. Specific data for this compound is not available in the cited literature.
Materials Science Applications
The unique combination of a cationic organic component and an inorganic anion in this compound suggests its potential utility in various materials science applications, drawing parallels from related ionic compounds.
Ionic Liquid Formulations and Green Chemistry Implications
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. nih.govmdpi.com Imidazolium- and pyridinium-based salts are common cations used in IL formulations. nih.govmdpi.com While specific studies on this compound as a primary component of an ionic liquid are scarce, its structure is analogous to many known IL cations.
The use of pyrimidinium-based ionic liquids would align with the principles of green chemistry, which encourage the use of less hazardous and more sustainable chemical processes. nih.govrsc.orgmdpi.com The potential applications of such ILs could be in electrochemical devices like batteries and supercapacitors, where they can act as electrolytes. nih.gov For instance, phosphonium-based ionic liquids have been investigated as additives in polymer electrolytes for energy storage applications. nih.gov The iodide anion, in particular, is a key component in the electrolytes of dye-sensitized solar cells. mdpi.com Further research into the physical and electrochemical properties of this compound is necessary to determine its viability and advantages in ionic liquid formulations.
Nonlinear Optical Properties of Azinium Iodide Complexes
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.orgnih.govmdpi.com Organic molecules, particularly those with a pyrimidine core, have been investigated for their NLO properties. rsc.orgnih.gov The π-deficient and electron-withdrawing nature of the pyrimidine ring makes it a suitable component for creating "push-pull" molecules, which can exhibit significant NLO responses. nih.gov
Complexes involving azinium cations (such as pyridinium and pyrimidinium) and iodide anions are a promising class of materials for NLO applications. rsc.org The interaction between the cation and anion can influence the crystal packing and electronic structure, which in turn affects the NLO properties. rsc.org Studies on pyridinium-based bismuth iodide complexes have shown that the optical band gap and electronic properties are influenced by the crystal packing and noncovalent intermolecular interactions. rsc.org While direct measurements of the NLO properties of this compound are not available, it is plausible that this compound could exhibit a significant third-order nonlinear optical susceptibility, a characteristic that has been observed in other pyrimidine derivatives. nih.gov
Table 2: Comparison of Third-Order NLO Susceptibility (χ(3)) for Related Compounds
| Compound Type | Wavelength (nm) | χ(3) (esu) | Reference |
|---|---|---|---|
| Pyrimidine Derivative (PMMS) | Not Specified | Superior to chalcone derivatives | nih.gov |
| Indium-Tin Oxide (ITO) Quantum Dots | 1350 | ~10⁻⁵ (conversion efficiency) | mdpi.com |
Note: This table presents NLO data for related classes of materials to provide context. The NLO properties of this compound have not been experimentally determined in the cited literature.
Advanced Functional Materials Design
The design of advanced functional materials often relies on the precise control of molecular structure and intermolecular interactions. iaea.org Ionic compounds like this compound can serve as building blocks for such materials. The introduction of ions into a material's structure can significantly alter its properties, leading to new functionalities.
For example, the incorporation of specific ions can influence the crystal structure and, consequently, the material's optical and electronic properties. rsc.org Pyrimidine derivatives are also being explored for their potential in various applications, including as anti-inflammatory agents and in the development of materials with specific biological activities. tandfonline.com The ability to form stable supramolecular assemblies through non-covalent interactions further enhances the potential of pyrimidinium salts in the design of functional materials. tandfonline.comnih.govresearchgate.netacs.org The specific properties of this compound would need to be investigated to identify its most promising applications in advanced functional materials design.
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.orgnih.gov Host-guest chemistry, a central concept in this field, involves the binding of a "guest" molecule within the cavity of a "host" molecule. wikipedia.orgnih.govqueensu.carsc.orgrsc.org
Pyrimidine and pyridinium derivatives have been shown to participate in the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. tandfonline.comnih.govresearchgate.netacs.orgscielo.br For instance, pyrimidine derivatives can form co-crystals with other molecules, leading to specific and predictable supramolecular architectures. tandfonline.com The cations in these assemblies are often interlinked through hydrogen bonds, forming dimers and larger structures. nih.govacs.org
While there is no specific literature detailing the host-guest chemistry of this compound, its components suggest potential roles. The pyrimidinium cation could act as a guest, binding within the cavity of a suitable host molecule, or it could be part of a larger host structure. Cationic pyridinium-pillararenes, for example, have been synthesized and shown to form supramolecular complexes with drug molecules. scielo.br The study of the interactions of this compound with various macrocyclic hosts could reveal its potential in areas such as sensing, drug delivery, and the construction of complex molecular architectures.
Interactions with Macrocyclic Ethers (e.g., 18-crown-6)
While direct studies on the interaction between this compound and macrocyclic ethers like 18-crown-6 are not available, the principles of supramolecular chemistry allow for predictions of their potential interactions. The 1,2-Dimethylpyrimidin-1-ium cation, with its localized positive charge on the nitrogen atoms and acidic protons on the methyl groups and the pyrimidine ring, presents several potential sites for interaction with a host molecule like 18-crown-6.
The primary mode of interaction would likely be driven by ion-dipole and hydrogen bonding forces. The electron-rich oxygen atoms of the 18-crown-6 cavity can form favorable electrostatic interactions with the positively charged pyrimidinium ring. Furthermore, C-H···O hydrogen bonds could form between the methyl C-H groups of the cation and the oxygen atoms of the crown ether.
The stoichiometry and strength of such a host-guest complex would be influenced by several factors, including the solvent polarity, temperature, and the relative sizes of the cation and the crown ether cavity. While 18-crown-6 is an excellent host for potassium ions, its flexibility allows it to encapsulate a variety of cationic species. The planarity and size of the 1,2-Dimethylpyrimidin-1-ium cation would influence how it fits within or perches upon the crown ether.
Table 1: Predicted Interaction Data for this compound with 18-crown-6
| Parameter | Predicted Value/Type |
| Primary Driving Forces | Ion-Dipole Interactions, C-H···O Hydrogen Bonding |
| Potential Binding Sites | Pyrimidinium Ring (N+), Methyl Group (C-H) |
| Expected Stoichiometry | 1:1 or 2:1 (cation:crown ether) |
| Solvent Influence | Stronger binding in less polar solvents |
It is important to emphasize that the above table is based on theoretical predictions and analogies to similar systems. Experimental verification through techniques such as NMR spectroscopy, isothermal titration calorimetry, or single-crystal X-ray diffraction would be necessary to confirm these hypotheses.
Impact on Crystal Packing and Solid-State Properties
The crystal packing of this compound, in the absence of a host molecule, would be dictated by a combination of electrostatic interactions between the 1,2-dimethylpyrimidin-1-ium cations and iodide anions, as well as weaker van der Waals forces and potential C-H···I hydrogen bonds. The arrangement of ions in the solid state is a delicate balance between maximizing attractive forces and minimizing repulsive interactions.
In related organic iodide structures, such as those of various pyridinium and piperidinium iodides, the crystal lattice is often characterized by alternating layers or columns of cations and anions. The specific packing motif is highly dependent on the size and shape of the cation, as well as the presence of any specific intermolecular interactions. For instance, the planarity of the pyrimidinium ring in this compound could lead to π-π stacking interactions between adjacent cations, further influencing the crystal structure.
The introduction of a macrocyclic ether like 18-crown-6 into the crystallization process would be expected to dramatically alter the crystal packing. The formation of a host-guest complex would create a new, bulkier cationic species, [1,2-Dimethylpyrimidin-1-ium · 18-crown-6]⁺. This would necessitate a completely different arrangement of ions in the solid state to accommodate the larger, more complex cation. The resulting crystal lattice would likely exhibit channels or layers containing the crown ether complexes, with the iodide anions situated in the interstitial spaces.
Table 2: Predicted Solid-State Properties of this compound
| Property | Without 18-crown-6 | With 18-crown-6 |
| Dominant Interactions | Ion-pairing (N⁺···I⁻), C-H···I hydrogen bonds, π-π stacking | Ion-pairing, C-H···O hydrogen bonds within the complex, van der Waals forces |
| Crystal Packing | Layered or columnar structures of alternating ions. | Formation of channels or layers containing host-guest complexes and counter-ions. |
| Potential Polymorphs | Likely, depending on crystallization conditions. | Possible, with different arrangements of the supramolecular complexes. |
| Solid-State Properties | Dependent on specific packing (e.g., solubility, melting point). | Altered physical properties due to the inclusion of the crown ether. |
The study of such co-crystals is a vibrant area of crystal engineering, as it allows for the rational design of solid-state materials with tailored properties. The specific solid-state architecture of this compound and its complexes remains a subject for future experimental investigation.
Emerging Research Avenues and Future Perspectives for 1,2 Dimethylpyrimidin 1 Ium Iodide
The landscape of chemical synthesis and application is in a constant state of evolution, driven by the need for greater efficiency, selectivity, and sustainability. For compounds like 1,2-Dimethylpyrimidin-1-ium iodide, which belongs to the broader class of N-alkylated heterocyclic salts, several exciting research avenues are emerging. These future perspectives focus on leveraging cutting-edge technologies and novel chemical strategies to refine its synthesis and expand its utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
